[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1216958-14-3
VCID: VC2797562
InChI: InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18)
SMILES: COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O
Molecular Formula: C13H11N3O5
Molecular Weight: 289.24 g/mol

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

CAS No.: 1216958-14-3

Cat. No.: VC2797562

Molecular Formula: C13H11N3O5

Molecular Weight: 289.24 g/mol

* For research use only. Not for human or veterinary use.

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid - 1216958-14-3

Specification

CAS No. 1216958-14-3
Molecular Formula C13H11N3O5
Molecular Weight 289.24 g/mol
IUPAC Name 2-[5-(5-methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Standard InChI InChI=1S/C13H11N3O5/c1-20-8-2-3-9-7(4-8)5-10(14-9)12-15-16(6-11(17)18)13(19)21-12/h2-5,14H,6H2,1H3,(H,17,18)
Standard InChI Key UEJGTFSCRNVMOV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O
Canonical SMILES COC1=CC2=C(C=C1)NC(=C2)C3=NN(C(=O)O3)CC(=O)O

Introduction

Chemical Properties and Structure

[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a complex organic compound with distinctive structural features. The compound's chemical identity is defined by several key parameters, as detailed in Table 1. The molecular structure integrates three key components: a 5-methoxy-substituted indole ring, a 1,3,4-oxadiazole ring system with a carbonyl group at position 2, and an acetic acid group linked to the nitrogen at position 3 of the oxadiazole ring. This unique arrangement of functional groups contributes to its potential biological activity and chemical reactivity patterns.

Physical and Chemical Parameters

Table 1: Key Chemical Parameters of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

ParameterValueSource
CAS Number1216958-14-3
Molecular FormulaC₁₃H₁₁N₃O₅
Molecular Weight289.24 g/mol
Chemical ClassificationIrritant
AppearanceNot specified in literature-
SolubilityNot specified in literature-

The compound's molecular structure indicates potential hydrogen bond donors and acceptors through the indole NH, carbonyl groups, and carboxylic acid moiety. These features are significant for potential interactions with biological targets, suggesting the compound's possible role in pharmaceutical applications. The 5-methoxy substituent on the indole ring may further influence its lipophilicity and membrane permeability characteristics, which are crucial factors in drug development processes.

Structural Components Analysis

The compound [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid features three primary structural elements that contribute to its chemical and potential biological properties. Each component brings distinct characteristics that collectively define the compound's behavior and potential applications.

Indole Moiety

The 5-methoxy-1H-indol-2-yl group forms the backbone of this compound. Indole rings are prevalent in natural products and pharmaceuticals, often contributing to biological activity through π-π stacking interactions with aromatic amino acid residues in proteins. The methoxy substitution at position 5 potentially enhances lipophilicity and may influence receptor binding properties. Indole derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Oxadiazole Ring System

The 1,3,4-oxadiazole ring with a carbonyl substituent represents a critical pharmacophore in this molecule. Oxadiazoles generally exhibit weak basicity due to the inductive effect exerted by the additional heteroatom, establishing their reluctance to accept protons . The replacement of -CH= groups in furan with pyridine-type nitrogen atoms (-N=) results in diminished aromaticity of the oxadiazole ring, imparting characteristics reminiscent of conjugated dienes . This structural feature is significant as 1,3,4-oxadiazoles are known for their broad spectrum of biological activities.

Comparative Analysis with Related Compounds

The bioactivity of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can be contextualized by comparing it with structurally related compounds:

  • Indole acetic acid derivatives have demonstrated growth-regulating properties in plants and have been investigated for anticancer activities .

  • Oxadiazole derivatives have shown promise as anti-infective agents, with activity against a range of pathogens .

  • The specific combination of indole and oxadiazole moieties may confer synergistic effects that enhance certain bioactivities.

While direct evidence for the biological activity of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is limited, the structural features suggest potential applications in pharmaceutical research, particularly in the areas of antimicrobial, anti-inflammatory, or anticancer drug development .

SupplierProduct Code/Catalog NumberPurityPrice (if available)Source
VWR International102845-234≥97%553.85 USD
Matrix Scientific085513-1G≥97%Not specified
Sigma-AldrichATC311768719Not specifiedNot specified
Vulcan ChemVC2797562Not specifiedNot specified

The compound is typically supplied in research-grade purity (≥97%) suitable for laboratory investigations and preliminary pharmaceutical studies . Pricing varies by supplier and quantity, with options available for different research needs. The commercial availability facilitates research into the compound's properties and potential applications.

Related Compounds and Structural Analogs

To better understand the chemical and biological context of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid, it is valuable to examine structurally related compounds.

Comparison of Properties

The properties of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can be compared with those of its structural analogs to elucidate structure-property relationships:

  • The inclusion of the oxadiazole ring in [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid likely influences its hydrogen bonding capabilities, water solubility, and biological target interactions compared to simpler indole acetic acid derivatives.

  • The position of the methoxy substituent at C-5 of the indole ring is preserved across these compounds, suggesting its importance for specific property or activity profiles.

  • The different attachment points of the acetic acid moiety in these compounds may significantly affect their conformational preferences and binding interactions with biological targets.

Understanding these structural relationships provides valuable context for interpreting the chemical and biological properties of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid and may guide future research directions.

Future Research Directions

Based on the current understanding of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid and the broader context of oxadiazole and indole chemistry, several promising research directions emerge.

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable synthetic routes for [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid. This could include:

Biological Activity Screening

Comprehensive biological screening of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid could reveal untapped therapeutic potential:

  • Antimicrobial screening against a range of pathogens, building on the known anti-infective properties of oxadiazole derivatives .

  • Evaluation of anti-inflammatory and anticancer activities, which are commonly associated with both indole and oxadiazole scaffolds .

  • Structure-activity relationship studies involving systematic modifications of the compound to optimize bioactivity and pharmacokinetic properties.

Computational Studies

Computational approaches could provide valuable insights into the properties and potential applications of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid:

  • Molecular docking studies to predict interactions with potential biological targets.

  • Quantitative structure-activity relationship (QSAR) analyses to correlate structural features with observed biological activities.

  • Density functional theory (DFT) calculations to investigate electronic properties and reactivity patterns.

These research directions would collectively enhance our understanding of [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid and potentially uncover valuable applications in pharmaceutical and chemical research.

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